molecular formula C21H26N2O8 B14810253 N-Boc-O5-succinimido-L-glutamic acid benzyl ester

N-Boc-O5-succinimido-L-glutamic acid benzyl ester

Cat. No.: B14810253
M. Wt: 434.4 g/mol
InChI Key: UZVYXLRCVBQZNV-UHFFFAOYSA-N
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Description

N-Boc-O5-succinimido-L-glutamic acid benzyl ester (CAS: 13574-13-5) is a protected derivative of L-glutamic acid. Its molecular formula is C₁₇H₂₃NO₆, with a molecular weight of 337.37 g/mol . Structurally, it features:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group.
  • A benzyl ester on the γ-carboxyl group (O5 position).
  • A succinimido moiety, which enhances reactivity for coupling reactions.

This compound is widely used in peptide synthesis, where the Boc group provides acid-labile protection, and the benzyl ester stabilizes the carboxyl group during solid-phase assembly .

Properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYXLRCVBQZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of N-Boc-O5-succinimido-L-glutamic acid benzyl ester may involve large-scale esterification and protection reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O5-succinimido-L-glutamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-O5-succinimido-L-glutamic acid benzyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-O5-succinimido-L-glutamic acid benzyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The benzyl ester group can be selectively removed under specific conditions, allowing for the controlled release of the active L-glutamic acid .

Comparison with Similar Compounds

N-Boc-L-Glutamic Acid 5-Benzyl Ester (Boc-Glu(OBzl)-OH)

  • Molecular Formula: C₁₇H₂₃NO₆ .
  • Key Features : Lacks the succinimido group but shares the Boc and benzyl ester functionalities.
  • Reactivity : Requires activation (e.g., via carbodiimides) for peptide coupling, unlike the succinimido variant, which is pre-activated .
  • Applications : Intermediate in peptide synthesis where controlled activation is preferred .

Boc-L-Aspartic Acid Beta-Benzyl Ester N-Hydroxysuccinimide Ester

  • Molecular Formula : C₁₈H₂₂N₂O₈ .
  • Key Differences : Aspartic acid (shorter side chain) instead of glutamic acid; succinimido ester on the β-carboxyl.
  • Reactivity : Higher electrophilicity due to the shorter side chain, enabling faster couplings .
  • Applications : Used in synthesizing aspartic acid-rich peptides or glycoconjugates .

N-Boc-L-Glutamic Acid 5-Cyclohexyl Ester

  • Molecular Formula: C₁₆H₂₇NO₆ .
  • Key Differences : Cyclohexyl ester replaces benzyl ester.
  • Stability: More resistant to hydrogenolysis than benzyl esters, requiring stronger acidic conditions for deprotection .
  • Applications : Suitable for syntheses requiring prolonged stability under reducing conditions .

Boc-L-beta-Glutamic Acid 5-Benzyl Ester

  • Molecular Formula: C₁₇H₂₃NO₆ .
  • Key Differences : Beta-glutamic acid backbone (γ-carboxyl shifted to β-position).

Boc-Glu(OMe)-OH (N-Boc-L-Glutamic Acid 5-Methyl Ester)

  • Molecular Formula: C₁₁H₁₉NO₆ .
  • Key Differences : Methyl ester instead of benzyl.
  • Deprotection: Requires basic hydrolysis (saponification) rather than hydrogenolysis, limiting compatibility with base-sensitive substrates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Ester Group Reactivity Profile Key Applications
N-Boc-O5-succinimido-L-Glu(OBzl) C₁₇H₂₃NO₆ 13574-13-5 Benzyl (γ) Pre-activated (succinimido) Peptide couplings
Boc-Glu(OBzl)-OH C₁₇H₂₃NO₆ 13574-13-5 Benzyl (γ) Requires activation Intermediate synthesis
Boc-Asp(OBzl)-OSu C₁₈H₂₂N₂O₈ N/A Benzyl (β) High electrophilicity Aspartic acid conjugates
Boc-L-Glutamic 5-cyclohexyl ester C₁₆H₂₇NO₆ 73821-97-3 Cyclohexyl (γ) Hydrogenolysis-resistant Stable intermediates
Boc-L-beta-Glu(OBzl) C₁₇H₂₃NO₆ 254101-10-5 Benzyl (β) Altered conformation Bioactive peptide design
Boc-Glu(OMe)-OH C₁₁H₁₉NO₆ 45214-91-3 Methyl (γ) Base-labile Short-term protection

Table 2: Stability and Deprotection Conditions

Compound Deprotection Method Conditions Stability in Acid/Base
N-Boc-O5-succinimido-L-Glu(OBzl) Acid (Boc), Hydrogenolysis TFA for Boc; H₂/Pd for benzyl Stable in base; Boc cleaved in acid
Boc-L-Glu(OBzl)-OH Acid (Boc), Hydrogenolysis TFA for Boc; H₂/Pd for benzyl Similar to above
Boc-Asp(OBzl)-OSu Acid (Boc), Hydrogenolysis TFA for Boc; H₂/Pd for benzyl Sensitive to nucleophiles
Boc-L-Glutamic 5-cyclohexyl ester Acid (Boc), Strong acid TFA for Boc; HCl/MeOH for ester Stable under hydrogenation
Boc-Glu(OMe)-OH Acid (Boc), Base hydrolysis TFA for Boc; NaOH/MeOH Labile in base

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